2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a compound of significant interest in the field of organic chemistry and medicinal chemistry. Its molecular formula is , and it features a trifluoromethyl group, which enhances its biological activity and solubility properties. This compound falls under the category of heterocyclic compounds, specifically imidazopyridines, which are known for their diverse pharmacological activities.
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic aromatic compound due to the presence of both nitrogen and carbon in its ring structure. It is also categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure. The trifluoromethyl group is a notable feature that contributes to the compound's unique properties, making it valuable in drug development and synthesis.
The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be achieved through various synthetic routes. A common method involves the cyclization of appropriate precursors under acidic or basic conditions, often utilizing catalysts to enhance reaction efficiency.
For example, one method involves using trifluoroacetic anhydride to introduce the trifluoromethyl group during the cyclization process, followed by hydrolysis to yield the final carboxylic acid product.
The structural formula for 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be represented as follows:
The compound undergoes various chemical reactions typical for carboxylic acids and heterocycles. These include:
The reactivity of the trifluoromethyl group enhances electrophilicity, making it a target for nucleophiles in substitution reactions.
The mechanism of action for 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid primarily involves its interaction with biological targets such as receptors or enzymes.
The compound's solubility profile indicates it is more soluble in polar solvents, making it suitable for various biological assays.
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid has several applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and their potential applications across various fields of research.
Heterocyclic carboxylic acids represent a cornerstone of modern medicinal chemistry, combining the versatile reactivity of carboxylic acid functional groups with the diverse pharmacological profiles conferred by heterocyclic ring systems. These hybrid structures exhibit optimized pharmacokinetic properties, enhanced target binding specificity, and improved metabolic stability compared to their non-carboxylated counterparts. Among these, nitrogen-containing bicyclic heterocycles functionalized with carboxylic acid groups have emerged as privileged scaffolds in drug discovery, particularly in the development of targeted therapies for oncological, inflammatory, and metabolic disorders. The strategic incorporation of carboxylic acid moieties into heterocyclic frameworks enables critical interactions with biological targets through hydrogen bonding, ionic interactions, and coordination chemistry, while simultaneously modulating solubility profiles to enhance drug-like characteristics. This introduction explores the specific attributes of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid within this broader chemical context, examining its structural features, historical development, and the pharmacological implications of its distinctive trifluoromethyl substituent [7].
The imidazo[4,5-b]pyridine scaffold represents a pharmaceutically significant heterocyclic system characterized by a bicyclic structure that combines the electronic properties of imidazole with the aromatic character of pyridine. This fused system exhibits several pharmacologically advantageous features:
Molecular Geometry: The planar configuration of the bicyclic core facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, enhancing target engagement. The carboxylic acid at the 6-position extends perpendicularly from the plane, providing a vector for hydrogen bond donation and acceptance [4].
Electronic Distribution: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl group at the 2-position, creates a polarized system that influences binding thermodynamics. This polarization enhances dipole-dipole interactions with target proteins while facilitating π-stacking with electron-rich aromatic systems [5].
Tautomeric Behavior: The presence of multiple nitrogen atoms enables prototropic tautomerism, allowing the molecule to exist in different isomeric forms depending on pH and solvent environment. This adaptability increases the probability of forming optimal interactions with biological targets across diverse physiological environments [4] [6].
The carboxylic acid moiety at position 6 serves as a critical pharmacophoric element, enabling ionic interactions with basic amino acid residues (lysine, arginine, histidine) and coordination with metal ions in metalloenzyme active sites. This functional group significantly influences the molecule's physicochemical profile, increasing aqueous solubility relative to non-carboxylated analogs and promoting tissue penetration. Derivatives such as 3-(2-phenylethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS RN: 2814-33-7) exemplify how N-substitution modulates biological activity while maintaining the core scaffold's structural integrity [4]. The structural versatility of this core is further demonstrated by derivatives like 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS RN: 1820703-19-2), where additional hydrogen-bonding capability is introduced through hydroxyl substitution, potentially enhancing interactions with polar binding pockets [9].
Table 1: Structural Diversity of Imidazo[4,5-b]Pyridine-6-Carboxylic Acid Derivatives in Pharmaceutical Research
Compound Name | Substituents | Biological Activity | Reference |
---|---|---|---|
CATF-PMN | 3-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl) | Rexinoid (RXR partial agonist) | [1] |
3-(2-Phenylethyl) derivative | Phenethyl at N3 | Structural prototype | [4] |
Anti-inflammatory derivatives | Variable at N1, C2, and N3 | mPGES-1 inhibition | [3] |
6-Hydroxy derivative | Hydroxy at C5 | Enhanced hydrogen bonding capacity | [9] |
The trifluoromethyl (-CF₃) group represents one of medicinal chemistry's most strategically valuable substituents due to its profound influence on molecular properties and biological interactions. When incorporated at the 2-position of the imidazo[4,5-b]pyridine scaffold, this substituent imparts several critical pharmacological advantages:
Electron-Withdrawing Effects: The strong -I effect of the trifluoromethyl group significantly reduces electron density throughout the heterocyclic system, particularly at the adjacent N1 position and C3 carbon. This electronic modulation enhances the compound's metabolic stability by protecting against oxidative degradation, particularly by cytochrome P450 enzymes, which exhibit reduced affinity for electron-deficient substrates [5].
Lipophilicity Modulation: While fluorine atoms increase hydrophobicity, the strategic placement at C2 balances membrane permeability with aqueous solubility. The trifluoromethyl group contributes a π-logP increase of approximately 0.9-1.2 log units compared to methyl analogs, facilitating passive diffusion across biological membranes while the carboxylic acid moiety maintains sufficient hydrophilicity for solubility [1] [5].
Steric and Conformational Properties: The trifluoromethyl group's tetrahedral geometry occupies approximately 38% more volume than a methyl group, creating a significant steric impact that influences binding pocket accommodation. The bond length between carbon and fluorine (1.33-1.34 Å) is slightly longer than carbon-hydrogen bonds (1.09 Å), contributing to this steric distinction [6].
Metabolic Resistance: The exceptional strength of carbon-fluorine bonds (bond dissociation energy ~116 kcal/mol for C-F vs. ~110 kcal/mol for C-H) confers resistance to oxidative, reductive, and hydrolytic metabolic pathways. This stability extends biological half-life and improves pharmacokinetic profiles, as demonstrated by the reduced clearance rates observed in fluorinated pharmaceuticals [5] [6].
The specific positioning of the trifluoromethyl group at C2 adjacent to the pyridine nitrogen creates a synergistic electronic effect that enhances the acidity of the carboxylic acid functionality at C6. This effect was strategically exploited in the development of the rexinoid CATF-PMN (3-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid), where the trifluoromethyl group contributes to partial agonist behavior at the retinoid X receptor (RXR) while reducing teratogenic potential compared to non-fluorinated rexinoids [1]. The derivative 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-3-propanoic acid (CAS RN: 1283720-85-3) exemplifies how the trifluoromethyl effect can be maintained while introducing structural flexibility through N-alkyl chain extension [5].
The development of carboxylic acid-functionalized heterocycles represents a fascinating trajectory in medicinal chemistry, marked by iterative innovations in synthetic methodology and pharmacological understanding. The imidazo[4,5-b]pyridine carboxylic acid derivatives emerged from foundational work on privileged heterocyclic scaffolds:
Early Developments (Pre-2000): Initial exploration focused on simple alkyl esters of imidazo[4,5-b]pyridine carboxylic acids as psychotropic agents, exemplified by patents covering ethyl 7-ethoxy-2,3,5-trimethylimidazo[4,5-b]pyridine-6-carboxylate (CAS RN: 62759-10-8). These compounds demonstrated anxiolytic properties in animal models but exhibited limited target specificity and metabolic stability [8] [10].
Rational Design Era (2000-2010): The introduction of trifluoromethyl groups marked a significant advancement in the scaffold's drug-like properties. This period witnessed the strategic incorporation of fluorine to enhance membrane permeability and metabolic stability, as demonstrated in anti-inflammatory applications where compounds like imidazo[4,5-b]pyridine-6-carboxamides were developed as microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors. These innovations addressed limitations of non-fluorinated predecessors, particularly their susceptibility to glucuronidation and short plasma half-lives [3].
Contemporary Applications (2010-Present): Recent developments have leveraged structural insights to create targeted therapeutics with improved safety profiles. The discovery of CATF-PMN represents a pinnacle achievement, where deliberate molecular design produced a rexinoid with reduced teratogenicity while maintaining therapeutic efficacy. This breakthrough emerged from understanding that partial RXR agonism coupled with reduced lipophilicity (logP reduction of approximately 1.5 units compared to bexarotene) could mitigate adverse developmental effects [1] [2].
Table 2: Evolution of Key Physicochemical Properties in Imidazo[4,5-b]Pyridine Carboxylic Acid Derivatives
Generation | Representative Compound | Molecular Weight (g/mol) | logP | Key Advancement |
---|---|---|---|---|
First (1970s-1990s) | Ethyl 7-ethoxy-2,3,5-trimethylimidazo[4,5-b]pyridine-6-carboxylate | 277.32 | ~2.8 | Psychotropic activity identification |
Second (2000s) | 3-(2-Phenylethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 267.28 | ~2.3 | Improved target engagement through rigid scaffold |
Modern (2010s-present) | CATF-PMN | 483.51 | ~5.1* | Optimized nuclear receptor selectivity |
Modern (2010s-present) | 6-Hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | 179.14 | ~0.9 | Enhanced solubility and hydrogen bonding capacity |
*Estimated value based on structural analogs
The historical progression reveals a clear trend toward increasingly sophisticated molecular design, where contemporary derivatives exhibit enhanced target specificity through strategic functionalization. The shift from psychotropic applications to nuclear receptor targeting reflects evolving understanding of heterocyclic pharmacology. Modern derivatives maintain the crucial carboxylic acid functionality while optimizing substituents for specific biological targets—a design principle validated by CATF-PMN's success in balancing RXR activation with reduced teratogenicity in zebrafish embryo models [1]. This compound exemplifies the culmination of decades of research into carboxylic acid-based heterocycles, achieving a therapeutic profile unattainable with earlier generations of molecules through deliberate manipulation of electronic properties, lipophilicity, and three-dimensional structure [1] [7].
Table 3: Synthetic Methodologies for Imidazo[4,5-b]Pyridine-6-Carboxylic Acid Derivatives
Synthetic Approach | Key Starting Materials | Reaction Conditions | Yield Range | Reference |
---|---|---|---|---|
Condensation Cyclization | Halogenated pyridine carboxylates, Amines | Reflux in alcohol with triethylamine | 45-75% | [10] |
Orthoester Cyclization | Diaminopyridine derivatives, Ortho acid esters | Thermal cyclization (120-150°C) | 50-85% | [10] |
Acid-Catalyzed Cyclization | Amino-nitropyridine carboxylic acids | HCl in ethanol, reflux | 60-90% | [8] |
Metal-Catalyzed Coupling | Halogenated imidazopyridines, Boronic acids | Pd(PPh₃)₄, Na₂CO₃, toluene/water | 55-80% | [3] |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: